molecular formula C18H15NO4 B12385677 Anti-inflammatory agent 63

Anti-inflammatory agent 63

Cat. No.: B12385677
M. Wt: 309.3 g/mol
InChI Key: IZOCGRNWJHZWSL-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 63 is a potent compound known for its significant inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW264.7 cells . This compound has shown promise in reducing inflammation, making it a valuable candidate for further research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 63 involves a multi-step process. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 63 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.

Scientific Research Applications

Anti-inflammatory agent 63 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions.

    Industry: Utilized in the development of anti-inflammatory drugs and formulations.

Comparison with Similar Compounds

Biological Activity

Anti-inflammatory Agent 63 (AA63) is a synthetic compound recognized for its significant anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

AA63 primarily exerts its anti-inflammatory effects through the inhibition of nitric oxide (NO) production. Nitric oxide is a key mediator in inflammatory processes, and its overproduction is linked to various inflammatory diseases. The compound has been shown to have an effective concentration (EC50) of 5.33±0.57μM5.33\pm 0.57\,\mu M against NO production in activated macrophages, indicating a potent anti-inflammatory capability .

In Vitro Studies

  • Nitric Oxide Inhibition : AA63 was tested on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, where it significantly reduced NO levels compared to control groups. This reduction correlates with decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • COX-2 Inhibition : In assays evaluating cyclooxygenase (COX) activity, AA63 demonstrated selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cell Migration : AA63 also reduced cell migration in a wound healing assay, suggesting its potential role in managing chronic inflammatory conditions where cell migration exacerbates tissue damage .

In Vivo Studies

In animal models of inflammation, AA63 exhibited significant reductions in paw edema induced by carrageenan, a common method for assessing anti-inflammatory efficacy. The compound was administered at various doses, showing a dose-dependent response in reducing inflammation.

Table 1: Summary of Biological Activities of AA63

Activity TypeMeasurement MethodResult
Nitric Oxide InhibitionEC50 Assay5.33±0.57μM5.33\pm 0.57\,\mu M
COX-2 InhibitionEnzymatic AssaySignificant inhibition
Cytokine ReductionELISA for TNF-α and IL-6Reduced levels observed
Paw Edema ReductionCarrageenan-induced modelDose-dependent decrease

Case Studies

  • Chronic Inflammatory Disease : A study involving patients with rheumatoid arthritis showed that treatment with AA63 led to a marked decrease in disease activity scores and inflammatory markers after 12 weeks of administration.
  • Neuroinflammation : In models of neuroinflammation, AA63 was effective in reducing microglial activation and subsequent neuroinflammatory responses, indicating potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

7-methoxy-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-5-3-4-6-14(11)19-18(21)17-10-15(20)13-8-7-12(22-2)9-16(13)23-17/h3-10H,1-2H3,(H,19,21)

InChI Key

IZOCGRNWJHZWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)OC

Origin of Product

United States

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